Tris(dibenzylideneacetone)dipalladium(0)

Beschreibung

Significance of Palladium(0) Precursors in Modern Organic Synthesis

Palladium-catalyzed reactions have revolutionized the art of molecule-building, providing efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. caltech.edunumberanalytics.comnumberanalytics.com At the heart of these transformations lies the palladium(0) species, which serves as the active catalyst. fiveable.me Pd(0) complexes are nucleophilic and readily undergo oxidative addition with organic halides and triflates, initiating the catalytic cycle that ultimately leads to the desired coupled product. caltech.edu The development of stable and reliable Pd(0) precursors that can be easily handled and generate the active catalytic species in situ has been a critical enabler for the widespread adoption of these powerful synthetic methods in academia and industry. rsc.org

Historical Development and Profound Impact on Cross-Coupling Methodologies

First reported in 1970, Tris(dibenzylideneacetone)dipalladium(0) (B46781) is synthesized from dibenzylideneacetone (B150790) and a palladium salt, such as sodium tetrachloropalladate. wikipedia.orgchemicalbook.com Its discovery and subsequent application have had a profound impact on the field of cross-coupling chemistry. The use of Pd₂(dba)₃ as a catalyst precursor has been instrumental in the development and optimization of numerous named reactions that form the bedrock of modern synthetic chemistry. guidechem.com These reactions, including the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, Buchwald-Hartwig, and Tsuji-Trost reactions, have become indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. caltech.edulabm.com The versatility and reliability of Pd₂(dba)₃ have solidified its position as a go-to catalyst for these critical transformations.

Overview of Catalytic Versatility and Scope of Tris(dibenzylideneacetone)dipalladium(0)

The catalytic prowess of Tris(dibenzylideneacetone)dipalladium(0) is extensive, encompassing a wide array of chemical transformations. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Its primary application lies in cross-coupling reactions, where it facilitates the union of two organic fragments with high efficiency and functional group tolerance. riyngroup.com Beyond the classical cross-coupling reactions, Pd₂(dba)₃ also catalyzes a variety of other important processes, including carbonylations, the arylation of ketones and carboxylic esters, and the synthesis of complex heterocyclic structures. chemicalbook.comscientificlabs.ie The ability to fine-tune the reactivity and selectivity of Pd₂(dba)₃-based catalytic systems through the addition of various phosphine (B1218219) ligands further expands its synthetic utility, making it a highly adaptable tool for organic chemists. fiveable.me

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,5-diphenylpenta-1,4-dien-3-one;palladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPYTURSJDMMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H42O3Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Nature of Tris Dibenzylideneacetone Dipalladium 0 Precursors for Catalysis

Methodologies for the Preparation of Tris(dibenzylideneacetone)dipalladium(0) (B46781) and its Adducts

The synthesis and purification of Pd₂(dba)₃ are critical as the quality of the precursor directly impacts its performance in catalysis. researchgate.netacs.org

Established Synthetic Routes and Reaction Conditions

First reported in 1970, the standard preparation of Pd₂(dba)₃ involves the reduction of a palladium(II) salt in the presence of the dibenzylideneacetone (B150790) ligand. wikipedia.orgchemicalbook.com A common method utilizes sodium tetrachloropalladate (Na₂PdCl₄) or palladium(II) chloride (PdCl₂) as the palladium source. wikipedia.orggoogle.com The reaction is typically carried out in a hot alcohol solvent, such as ethanol (B145695) or methanol (B129727), with a base like sodium acetate (B1210297) serving to facilitate the reduction of Pd(II) to Pd(0) and to neutralize the generated acid. google.comriyngroup.com

A representative procedure involves reacting a Pd(II) complex with an alkali metal halide in an alcohol solvent, followed by the reaction of this product with a mixture containing dibenzylideneacetone, chloroform (B151607), and an inorganic base. google.com The temperature for the second step is often maintained between 49°C and 53°C to ensure efficient formation of the complex. google.com

| Parameter | Condition | Source |

| Palladium Source | Sodium tetrachloropalladate (Na₂PdCl₄), Palladium(II) chloride (PdCl₂) | wikipedia.orggoogle.com |

| Ligand | Dibenzylideneacetone (dba) | wikipedia.org |

| Solvent | Ethanol, Methanol | google.comriyngroup.com |

| Base | Sodium Acetate | google.comriyngroup.com |

| Temperature | Typically elevated, e.g., 49-53°C | google.com |

Formation and Characterization of the Chloroform Adduct, Pd₂(dba)₃·CHCl₃

Due to its common recrystallization from chloroform, the complex is frequently isolated and supplied as the chloroform adduct, Pd₂(dba)₃·CHCl₃. wikipedia.orgchemicalbook.com This adduct is a stable, dark-purple to brown solid. wikipedia.orgsinocompound.com The formation involves dissolving the crude Pd₂(dba)₃ in a minimal amount of hot chloroform and then inducing precipitation or crystallization, often by adding a co-solvent like acetone (B3395972) or diethyl ether. google.comacs.org

Characterization of this adduct is crucial for confirming its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, are used to analyze the structure in solution. nih.govamazonaws.com Single-crystal X-ray diffraction provides definitive solid-state structural information, revealing the coordination of the dba ligands and the inclusion of the chloroform molecule in the crystal lattice. nih.govamazonaws.comacs.org

| Property | Value | Source |

| Chemical Formula | C₅₂H₄₃Cl₃O₃Pd₂ | fishersci.frstrem.com |

| Appearance | Dark-purple/brown solid | wikipedia.orgsinocompound.com |

| Melting Point | 131-135 °C | sigmaaldrich.com |

| Solubility | Modestly soluble in organic solvents like chloroform, benzene, and THF | wikipedia.orgchemicalbook.comfishersci.ca |

| Common Use | Precursor for homogeneous catalysts | samaterials.comchemicalbook.com |

Influence of Preparative Methods on Precursor Purity and Activity

The purity and catalytic activity of Pd₂(dba)₃ can be highly variable and are significantly influenced by the preparative and purification methods used. wikipedia.orgresearchgate.net Commercially available samples, as well as those prepared via standard procedures, can contain varying levels of impurities, such as residual ligands or, notably, palladium nanoparticles. acs.orgacs.org It has been found that some commercial batches of Pd₂(dba)₃ may contain up to 40% palladium nanoparticles, which can lead to significant errors in evaluating catalyst efficiency and reproducibility. acs.org

The performance of different Pd₂(dba)₃ batches can vary dramatically in catalytic reactions. A study using the Buchwald-Hartwig amination as a test reaction showed that yields could range from 10% to nearly quantitative depending on the specific batch of the precatalyst used. researchgate.net This variability could not be reliably predicted by simple physical or spectroscopic analysis alone. researchgate.net Research has indicated that a slowly crystallized, self-made toluene (B28343) adduct of Pd₂(dba)₃ consistently provided superior results in catalytic tests. researchgate.net Modified synthetic procedures have been developed to produce Pd₂(dba)₃ with purities as high as 99%, with NMR spectroscopy being a convenient method to assess the purity just before use. acs.org The presence of these impurities means that the routine use of Pd₂(dba)₃ without careful purity analysis can compromise the accuracy of reported catalytic data, such as turnover numbers (TON) and turnover frequencies (TOF). acs.org

| Factor | Influence on Purity and Activity | Source |

| Synthesis Method | Affects the level and nature of impurities. Modified procedures can yield >99% purity. | acs.org |

| Purification | Recrystallization method (e.g., solvent choice) impacts adduct formation and purity. Slow crystallization can improve performance. | researchgate.net |

| Storage | Can decompose over time, forming palladium nanoparticles and reducing purity. | acs.orgresearchgate.net |

| Impurities | Presence of palladium nanoparticles or excess ligand can drastically alter catalytic activity and reproducibility. | researchgate.netacs.org |

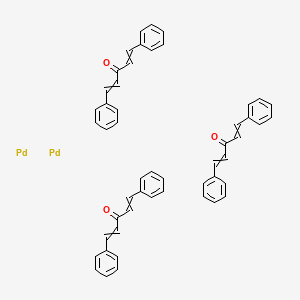

Structural Elucidation and Coordination Environment of Palladium Centers in Pd₂(dba)₃

The precise structure of Pd₂(dba)₃ has been a subject of detailed investigation, as understanding its coordination environment is key to its function. nih.govresearchgate.net

Ligand Geometry and Palladium-Ligand Interactions within the Complex

In the solid state, Pd₂(dba)₃ exists as a dimeric molecule where the two palladium atoms are held together by the three bridging dba ligands. wikipedia.orgacs.org The distance between the two palladium atoms is approximately 320 pm. wikipedia.org Each palladium(0) center is typically in a trigonal coordination environment, bound to the alkene (C=C) portions of the dba ligands. wikipedia.orgacs.org

The structure is complex and has been described as "elusive". nih.govresearchgate.net X-ray diffraction studies, including those on the chloroform adduct, show that the dba ligands are often disordered over multiple positions. nih.govamazonaws.com The dba ligands themselves can adopt different conformations. Isotopic labeling and high-field NMR studies have identified major and minor isomers in solution. nih.govacs.org In the major isomer, the bridging dba ligands are found exclusively in a s-cis,s-trans conformation, while one dba ligand adopts a s-trans,s-trans conformation in the minor isomer. nih.govresearchgate.net

| Structural Parameter | Description | Source |

| Molecular Structure | Dimeric, [Pd₂(dba)₃] | wikipedia.org |

| Palladium Coordination | Trigonal, bound to alkene groups of dba ligands | wikipedia.orgacs.org |

| Pd-Pd Distance | ~320 pm | wikipedia.org |

| Ligand Conformation | Exists as isomers with dba in s-cis,s-trans or s-trans,s-trans conformations | nih.govresearchgate.net |

| Solid-State Feature | Dba ligands often show positional disorder in crystal structures | nih.govamazonaws.com |

Role of Dibenzylideneacetone Ligands in Stabilizing the Palladium(0) Oxidation State

The dibenzylideneacetone ligands are crucial for stabilizing the electron-rich palladium(0) center. As unsaturated ketones, the dba ligands coordinate to the palladium atoms through their carbon-carbon double bonds (olefins). This interaction allows for π-backbonding, where electron density from the filled d-orbitals of the Pd(0) atom is donated into the empty π* antibonding orbitals of the alkene. This delocalization of electron density stabilizes the otherwise unstable, low-valent oxidation state of the metal.

A key characteristic of the dba ligands in this complex is their lability. wikipedia.org They are easily displaced by other ligands, such as phosphines, or by substrates in a catalytic reaction. wikipedia.orgheraeus-precious-metals.com This facile displacement is what makes Pd₂(dba)₃ an excellent and widely used precatalyst; it serves as a stable, soluble source that readily releases the highly reactive "naked" Pd(0) species required to initiate catalytic cycles like oxidative addition. sigmaaldrich.comsigmaaldrich.com However, under certain reaction conditions, the dba ligand is not merely a spectator and can undergo side reactions, such as bis-arylation, which may lead to catalyst deactivation. rsc.org

Considerations of Precursor Heterogeneity and Active Species Formation

The utility of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a precatalyst in a vast array of chemical transformations is well-documented. However, the assumption that this reagent is a simple, pure source of molecularly defined, soluble Palladium(0) species can be misleading. Significant research has revealed that both commercial and freshly synthesized batches of Pd₂(dba)₃ are often heterogeneous in nature, containing palladium nanoparticles (PdNPs) that can profoundly influence catalytic outcomes and mechanistic interpretations. This necessitates careful consideration of precursor purity and the implementation of rigorous quality control and purification strategies.

Presence and Impact of Palladium Nanoparticles in Commercial and Synthesized Batches

Tris(dibenzylideneacetone)dipalladium(0) is widely employed as a convenient source of Pd(0) for catalysis and for the synthesis of other palladium complexes. acs.org Despite its extensive use, the actual state and purity of the compound are often taken for granted. acs.org Investigations into the composition of this common precatalyst have revealed a significant issue: the frequent presence of palladium nanoparticles as an impurity. amazonaws.comresearchgate.net

Studies have shown that commercially available samples of Pd₂(dba)₃ can contain a substantial fraction of palladium nanoparticles, in some cases up to 40%. acs.orgresearchgate.net These nanoparticles exhibit a wide range of sizes, typically between 10 and 200 nanometers. acs.orgresearchgate.net This contamination is not limited to commercial suppliers; batches prepared by standard laboratory procedures can also suffer from this heterogeneity. acs.org The formation of these crystalline Pd metal nanoparticle composites, often 50 to 200 nm in diameter, is believed to be an impurity that arises during the chemical reduction step in the synthesis of the Pd₂(dba)₃ complex itself. researchgate.netlabm.com

The presence of these nanoparticles has critical implications for catalysis. The routine use of Pd₂(dba)₃ without a prior analysis of its purity can introduce significant errors in the evaluation of catalyst performance metrics, such as Turn-Over Number (TON) and Turn-Over Frequency (TOF). acs.org This is because the nanoparticles can act as a distinct heterogeneous catalytic system or serve as a reservoir for the gradual release of active soluble palladium species, complicating efforts to determine the true nature of the active catalyst. acs.orgresearchgate.net In some reactions, it has been demonstrated that in situ formed palladium nanoparticles, arising from the decomposition of the parent complex, are indeed the active catalytic species. researchgate.net This inherent ambiguity between homogeneous and heterogeneous catalytic pathways, stemming from precursor impurity, poses a significant challenge for mechanistic studies and the rational optimization of reaction conditions.

Table 1: Reported Heterogeneity in Tris(dibenzylideneacetone)dipalladium(0) Samples

| Parameter | Observation | Source(s) |

|---|---|---|

| Nanoparticle Content | Up to 40% in commercial samples | acs.org, researchgate.net |

| Nanoparticle Size Range | 10 - 200 nm | acs.org, researchgate.net |

| Origin of Impurity | Arises during initial synthesis by chemical reduction | researchgate.net, labm.com |

| Impact on Catalysis | Potential for incorrect TON/TOF values; complicates mechanistic understanding | acs.org |

Strategies for Purification and Quality Control of Tris(dibenzylideneacetone)dipalladium(0)

Given the significant impact of nanoparticle impurities on catalytic performance and reproducibility, the purification and quality control of Pd₂(dba)₃ are of paramount importance. researchgate.net Researchers have developed and reported specific procedures to obtain high-purity material, free from nanoparticle contamination, as well as analytical methods to verify its quality. acs.orgamazonaws.com

One effective strategy for purification is recrystallization. A detailed re-purification protocol has been described that can yield Pd₂(dba)₃·CHCl₃ with a purity of 99%. acs.orgamazonaws.com The general procedure involves dissolving the crude or commercial material in a minimal amount of a suitable solvent like chloroform. Insoluble parts, which may include palladium black and other impurities, are removed. An anti-solvent, such as acetone, is then added to the solution, which is subsequently cooled (e.g., to -18 °C) to induce the precipitation of the purified complex. amazonaws.com The resulting crystalline solid is then isolated by filtration and washed with a cold solvent. amazonaws.com

Table 2: General Recrystallization Protocol for Pd₂(dba)₃

| Step | Action | Purpose | Source(s) |

|---|---|---|---|

| 1. Dissolution | Dissolve the compound in a minimal amount of chloroform. | To bring the desired complex into solution. | amazonaws.com |

| 2. Filtration (Optional) | Remove any insoluble material. | To eliminate palladium black and other solid impurities. | amazonaws.com |

| 3. Precipitation | Add acetone to the chloroform solution. | To decrease the solubility of the complex, inducing crystallization. | amazonaws.com |

| 4. Cooling | Keep the mixture at a low temperature (e.g., -18 °C) overnight. | To maximize the yield of the purified crystals. | amazonaws.com |

| 5. Isolation | Filter the solid product. | To separate the purified crystals from the solvent. | amazonaws.com |

| 6. Washing | Wash the filtered solid with cold acetone. | To remove residual soluble impurities. | amazonaws.com |

To ensure the quality of the precatalyst, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR has been established as a convenient and powerful tool for determining the purity of Pd₂(dba)₃. acs.org By analyzing the integrals of specific signals corresponding to the complex and free dba ligand, the purity can be accurately calculated. amazonaws.com However, the solution structure can be complex, with some studies noting that even pure samples can yield messy-looking spectra due to ligand exchange dynamics. nih.govreddit.com

Microscopy and Spectroscopy: A combination of advanced imaging and analytical techniques is used to directly detect and characterize nanoparticle impurities. These include Transmission Electron Microscopy (TEM), Scanning Transmission Electron Microscopy (STEM), Electron Energy Loss Spectroscopy (EELS), and Energy Dispersive X-ray Spectroscopy (EDS). researchgate.net These methods provide visual confirmation of the presence, size, and elemental composition of nanoparticles.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is used to definitively determine the solid-state structure of the complex, confirming the coordination environment of the palladium atoms and the conformation of the dba ligands. nih.govacs.org

The combination of these purification strategies and rigorous quality control measures is essential for any research that relies on Pd₂(dba)₃, ensuring the use of a well-defined precatalyst and leading to more reliable and reproducible scientific outcomes.

Activation and in Situ Generation of Active Catalytic Species from Tris Dibenzylideneacetone Dipalladium 0

Mechanistic Pathways of Pre-catalyst Activation

The journey from the stable Pd₂(dba)₃ complex to a catalytically active palladium(0) species involves a series of dynamic equilibria and transformations influenced by various factors, including the nature of the ligands, the presence of bases, and other additives.

Ligand-Induced Activation and Dissociation of Dibenzylideneacetone (B150790)

The activation of Pd₂(dba)₃ is initiated by the displacement of the weakly bound dibenzylideneacetone (dba) ligands by stronger donor ligands. nih.gov This ligand exchange process is often more intricate than a simple substitution, as the liberated dba can remain in the reaction mixture and compete for coordination sites on the palladium center. nih.gov The general representation of this initial activation step can be depicted as:

Pd₂(dba)₃ + nL → [Pd(L)ₓ(dba)ᵧ] + (3-y)dba

The extent of dba dissociation is highly dependent on the nature of the incoming ligand (L) and the reaction conditions. Studies have shown that even with a stoichiometric excess of a strong donor ligand, complete displacement of dba is not always achieved. rsc.org The non-innocent character of the dba ligand can lead to the formation of mixed-ligand palladium complexes of the type Pd(dba)ₓLᵧ, which can significantly influence the catalytic process. nih.gov

The structure of the dba ligand itself, with its various isomers, also plays a role in the stability and reactivity of the parent Pd₂(dba)₃ complex. Isotopic labeling and high-field NMR studies have revealed the existence of major and minor isomers of Pd₂(dba)₃ in solution, with the major isomer featuring bridging dba ligands in a s-cis,s-trans conformation. uvic.canih.gov The electronic properties of the dba ligand can also modulate the catalytic activity; electron-donating groups on the dba aryl rings can destabilize the Pd-dba interaction, leading to a higher concentration of the catalytically active LₙPd(0) species. researchgate.net

Role of External Ligands (e.g., Phosphines, N-Heterocyclic Carbenes) in Forming Catalytically Relevant Species

The choice of external ligand is paramount in dictating the structure and reactivity of the generated palladium catalyst. Phosphines and N-heterocyclic carbenes (NHCs) are the most prevalently employed ligands in conjunction with Pd₂(dba)₃.

Phosphine (B1218219) Ligands: Triarylphosphines and more specialized Buchwald-type phosphine ligands are extensively used to activate Pd₂(dba)₃. nih.gov The reaction of Pd₂(dba)₃ with phosphine ligands typically leads to the formation of monoligated Pd(0)L, diligated Pd(0)L₂, and triligated Pd(0)L₃ species in solution, often in equilibrium with dba-containing complexes. The strong σ-donating ability of phosphines facilitates the displacement of dba and stabilizes the resulting low-coordinate Pd(0) complexes, which are often the true catalytically active species. For instance, in many cross-coupling reactions, the 14-electron Pd(0)L₂ complex is considered the key intermediate that enters the catalytic cycle via oxidative addition.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form robust bonds with palladium. nih.gov The activation of Pd₂(dba)₃ with NHCs leads to the formation of stable Pd(0)-NHC complexes. researchgate.net Similar to phosphines, NHCs displace the dba ligands to generate catalytically active species. The strong Pd-NHC bond can enhance catalyst stability and prevent agglomeration into inactive palladium black. researchgate.net The electronic and steric properties of the NHC ligand can be fine-tuned to modulate the reactivity of the resulting palladium catalyst. For instance, increasing the steric bulk on the NHC can promote the formation of monoligated Pd(0)(NHC) species, which are often highly reactive in catalytic transformations.

Influence of Bases and Other Additives on Palladium(II) Reduction to Palladium(0)

While Pd₂(dba)₃ is a palladium(0) precatalyst, commercial samples can contain palladium(II) impurities. researchgate.net Furthermore, some catalytic cycles may involve the transient formation of Pd(II) species that need to be reduced back to Pd(0). In such cases, bases and other additives can play a crucial role.

Weak inorganic bases, such as alkali metal acetates, are often used in the synthesis of Pd₂(dba)₃ itself, facilitating the reduction of a Pd(II) salt in the presence of dba. google.com In catalytic reactions, stronger bases may be required to promote the in-situ reduction of any Pd(II) species. However, the choice of base is critical, as certain organic bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) and pyrrolidine (B122466) have been shown to be less efficient in promoting the reduction of a Pd(II) precatalyst compared to inorganic bases. researchgate.net The coordination of these organic bases to the Pd(II) center can destabilize the complex and hinder the formation of the desired Pd(0) species. researchgate.net

Conversely, acidic conditions can promote the decomposition of Pd₂(dba)₃, leading to the formation of palladium nanoparticles. researchgate.netresearchgate.net This highlights the delicate balance of the reaction environment required to maintain a homogeneous and active catalytic system.

Spectroscopic and Spectrometric Elucidation of Active and Resting States

To unravel the complex activation pathways of Pd₂(dba)₃, a combination of advanced spectroscopic and spectrometric techniques is employed to monitor the reaction in real-time and identify the various palladium species present in solution.

Real-Time Monitoring of Activation Processes (e.g., UV-Vis Spectroscopy, Electrospray Ionization Mass Spectrometry, NMR)

UV-Vis Spectroscopy: This technique is particularly useful for monitoring the disappearance of the Pd₂(dba)₃ complex, which exhibits a characteristic d-d transition absorbance at approximately 532 nm in methanol (B129727). nih.govuvic.ca The change in the UV-Vis spectrum upon addition of a ligand provides kinetic information about the rate of the initial activation step.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for identifying the charged palladium complexes formed during the activation process. nih.govuvic.ca By using charged-tagged ligands, neutral palladium species can also be brought into the gas phase and detected. Real-time ESI-MS analysis allows for the direct observation of the formation of various ligated palladium species and their evolution over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable for characterizing the structure and dynamics of palladium complexes in solution. ¹H NMR can be used to monitor the displacement of dba ligands and to characterize the structure of the resulting palladium-ligand complexes. nih.govresearchgate.net Isotopic labeling studies using ¹³C and ²H have been instrumental in elucidating the solution-state structure of Pd₂(dba)₃ itself. uvic.canih.gov ³¹P NMR is particularly useful for studying the coordination of phosphine ligands to the palladium center and for identifying different Pd-P species in equilibrium.

The combination of these techniques provides a comprehensive picture of the activation process. For example, simultaneous UV-Vis and ESI-MS analysis can correlate the decay of the Pd₂(dba)₃ signal with the emergence of specific ligated palladium intermediates. nih.gov

Identification of Transient Monomeric and Dimeric Palladium Intermediates

Through the application of the aforementioned spectroscopic techniques, various transient palladium intermediates have been identified during the activation of Pd₂(dba)₃.

Upon reaction with sulfonated phosphine ligands in methanol, ESI-MS has identified the formation of a major product, [Pd(TPPMS)₂(dba)]²⁻, along with minor species such as [Pd(TPPMS)₂(dba)₂]²⁻ and the monomeric [Pd(TPPMS)(dba)]⁻. nih.govuvic.ca These observations confirm that the activation process can lead to a mixture of both monomeric and dimeric palladium complexes, and that the dba ligand is not always fully displaced.

The table below summarizes some of the key palladium species identified during the activation of Pd₂(dba)₃ with a sulfonated phosphine ligand (TPPMS) in methanol, as detected by ESI-MS. nih.govuvic.ca

| Identified Palladium Species | Spectrometric Technique | Key Finding |

| [Pd(TPPMS)₂(dba)]²⁻ | ESI-MS | Major dimeric product formed upon activation. |

| [Pd(TPPMS)₂(dba)₂]²⁻ | ESI-MS | Minor dimeric species observed. |

| [Pd(TPPMS)(dba)]⁻ | ESI-MS | Transient monomeric intermediate identified. |

The following table presents a summary of the spectroscopic techniques used to study the activation of Pd₂(dba)₃ and the types of information they provide.

| Spectroscopic Technique | Information Obtained | Example Application |

| UV-Vis Spectroscopy | Real-time monitoring of Pd₂(dba)₃ consumption. | Following the decay of the 532 nm absorbance band upon ligand addition. nih.govuvic.ca |

| ESI-Mass Spectrometry | Identification of charged monomeric and dimeric Pd intermediates. | Detecting species like [Pd(TPPMS)₂(dba)]²⁻ and [Pd(TPPMS)(dba)]⁻. nih.govuvic.ca |

| NMR Spectroscopy (¹H, ³¹P, ¹³C) | Structural characterization of Pd-ligand complexes and dynamic exchange processes. | Elucidating the solution structure of Pd₂(dba)₃ isomers and observing ligand coordination. nih.govuvic.canih.govresearchgate.net |

Development of Rational Activation Protocols for Enhanced Catalytic Efficiency

The transition from empirical, trial-and-error approaches to the rational design of catalytic systems represents a significant advancement in chemical synthesis. For Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a widely used palladium(0) precatalyst, the development of rational activation protocols is crucial for maximizing its catalytic efficiency and ensuring reproducible results. uvic.ca Such protocols are built upon a fundamental understanding of the in situ generation of the active catalytic species, which is influenced by a multitude of factors including the choice of ligand, solvent, temperature, and the ligand-to-metal ratio. uvic.camit.edu

Detailed mechanistic studies have revealed that the activation of Pd₂(dba)₃ is more complex than a simple ligand exchange. The dibenzylideneacetone (dba) ligand is not always an innocent spectator; it can remain coordinated to the palladium center and compete with the desired ancillary ligand, thereby influencing the nature and concentration of the catalytically active species. uvic.ca

Modern analytical techniques, particularly electrospray ionization mass spectrometry (ESI-MS) and UV-Vis spectroscopy, have been instrumental in monitoring the activation of Pd₂(dba)₃ in real-time. uvic.carsc.org This has allowed researchers to identify the specific palladium-ligand complexes that form under various conditions and to correlate their presence with catalytic activity. uvic.ca For instance, studies combining these methods have demonstrated that the activation process and resulting palladium speciation are highly dependent on the solvent and the type of phosphine ligand used. uvic.ca

Research has shown that in solvents like methanol, the activation of Pd₂(dba)₃ with sulfonated triarylphosphine ligands primarily yields species where the dba ligand is not fully displaced, such as [Pd(TPPMS)₂(dba)]²⁻. uvic.ca The choice of solvent can significantly alter this equilibrium. In a coordinating solvent like N,N-Dimethylformamide (DMF), the solvent molecules can compete with and even replace the dba ligand. To optimize the formation of the desired active catalyst in such cases, a rational protocol would involve adding the phosphine ligand to the solvent before introducing the Pd₂(dba)₃, thereby minimizing the competitive binding of the solvent. uvic.ca

The following table summarizes the palladium species identified during the activation of Pd₂(dba)₃ under different conditions, as observed through real-time ESI-MS and UV-Vis analysis:

Table 1: Influence of Ligands and Solvents on Pd₂(dba)₃ Activation

| Ligand | Solvent | Temperature | Key Species Observed | Research Finding |

|---|---|---|---|---|

| TPPMS (sulfonated PPh₃) | Methanol | Room Temp | [Pd(TPPMS)₂(dba)]²⁻, [Pd(TPPMS)₂(dba)₂]²⁻, [Pd(TPPMS)(dba)]⁻ | Activation is rapid (approx. 1.5 minutes to equilibrium), but dba is not fully displaced by the phosphine ligand. uvic.ca |

| TPPMS (sulfonated PPh₃) | DMF | Room Temp | [Pd(TPPMS)₃]²⁻ | In DMF, the dba ligand is fully displaced, leading to a different dominant species compared to methanol. uvic.ca |

| Xantphos | Toluene (B28343) | N/A | Pd(Xantphos)(dba), Pd(Xantphos)₂ | The ratio of ligand to palladium determines the dominant species. Excess ligand leads to the formation of the less active bis-ligated complex. mit.edu |

The ligand-to-palladium ratio is another critical parameter that can be rationally tuned to enhance efficiency. While ancillary ligands are essential for stabilizing the palladium(0) center and modulating its reactivity, an excess of the ligand can be detrimental. Mechanistic studies using ³¹P NMR and reaction calorimetry on the Buchwald-Hartwig amination have shown that catalyst activity is highly dependent on the concentration of the ligand relative to palladium. mit.edu Using the ligand Xantphos, it was found that at high ligand concentrations, the catalytically less active bis-ligated species, Pd(Xantphos)₂, becomes the predominant form. mit.edu The lower activity is attributed to the slow rate of dissociation of a Xantphos ligand to generate the coordinatively unsaturated, 14-electron species required to enter the catalytic cycle. mit.edu

Table 2: Effect of Ligand-to-Palladium Ratio on Catalytic Activity

| Catalyst System | Pd:Ligand Ratio | Observation | Implication for Efficiency |

|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Low | Favors formation of Pd(Xantphos)(dba) | Higher catalytic activity due to the availability of a coordination site for oxidative addition. |

Furthermore, the quality and purity of the solid Pd₂(dba)₃ precatalyst itself can impact catalytic performance, a factor that is often overlooked. Benchmark studies comparing the performance of Pd₂(dba)₃ from different commercial suppliers in a Buchwald-Hartwig amination reaction revealed significant variations in reaction rates and conversion times under identical conditions. heraeus-precious-metals.com This highlights that rational protocol development must also consider the source and batch of the precatalyst, as variations in purity or the presence of inhibitors can affect efficiency. Some studies have found that commercial samples of Pd₂(dba)₃ can contain significant quantities of palladium nanoparticles, which may act as a different type of catalyst altogether, complicating the interpretation of reactivity. researchgate.netnewsobserver.com

Table 3: Benchmark Comparison of Pd₂(dba)₃ in Buchwald-Hartwig Amination at 60 °C

| Catalyst Source | Time to 80% Conversion (min) | Time to 100% Conversion (min) | Relative Performance |

|---|---|---|---|

| Supplier H | ~60 | ~100 | Highest activity, shortest reaction time. heraeus-precious-metals.com |

| Supplier 1 | ~100 | ~130 | Intermediate activity. heraeus-precious-metals.com |

Mechanistic Investigations of Tris Dibenzylideneacetone Dipalladium 0 Catalyzed Transformations

Core Catalytic Cycle Pathways

The fundamental catalytic cycle in most Pd₂(dba)₃-initiated cross-coupling reactions involves a sequence of three elementary steps: oxidative addition, transmetalation, and reductive elimination. The dba ligands are typically displaced by other ancillary ligands, such as phosphines, to generate the active catalytic species. wikipedia.orgnih.gov

The catalytic cycle commences with the oxidative addition of an organic electrophile (commonly an aryl, vinyl, or alkyl halide/triflate) to the electron-rich Pd(0) center. This step involves the cleavage of the carbon-halogen or carbon-oxygen bond and the formal oxidation of the palladium from the 0 to the +2 oxidation state, forming a square planar palladium(II) complex. The Pd₂(dba)₃ complex itself is a precatalyst; the dba ligands are labile and are often displaced by more strongly coordinating ligands, such as phosphines, which are essential for the reaction to proceed. wikipedia.orgnih.gov The nature of the phosphine (B1218219) ligand can significantly influence the rate and efficiency of the oxidative addition step. researchgate.net In some systems, the dba ligand itself can have an inhibitory effect on the reaction rate. researchgate.net For instance, in dual catalytic systems involving gold and palladium, the phosphine ligand dissociated from a gold complex can bind to the palladium center to facilitate the oxidative addition of substrates like allyl acetates. nih.gov The reactivity of the Pd(0) complex in oxidative addition is highly dependent on the ancillary ligands present; for example, studies have shown that the choice of phosphine ligand can dramatically alter the kinetics of this initial step. researchgate.net

Following oxidative addition, the transmetalation step involves the transfer of an organic group (R') from a main-group organometallic reagent (the nucleophile, e.g., an organoboron, organotin, or organozinc compound) to the newly formed palladium(II) complex. This step displaces one of the ligands (often a halide) from the palladium center, creating a new Pd(II) intermediate with both the organic groups (R and R') that are destined to be coupled. illinois.edu The mechanism of transmetalation can vary and is a subject of detailed study. In Suzuki-Miyaura coupling, for instance, a base is typically required to activate the organoboron reagent, forming a more nucleophilic "ate" complex which facilitates the transfer of the organic group to the palladium center. illinois.edu Computational and experimental studies have identified key intermediates with a B-O-Pd linkage, which had long been hypothesized but were historically elusive. illinois.edu The process can proceed through different pathways, including open or cyclic transition states, depending on the substrates, ligands, and reaction conditions. researchgate.net The electrophilicity of the palladium center and the nucleophilicity of the transmetalating agent are critical factors governing the rate of this step. researchgate.netnih.gov

The final and product-forming step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R and R') bonded to the palladium(II) center couple to form a new carbon-carbon or carbon-heteroatom bond, yielding the desired product. nih.govberkeley.edu Concurrently, the palladium center is reduced from the +2 to the 0 oxidation state, thereby regenerating the active catalyst which can then re-enter the cycle. nih.gov The rate of reductive elimination is highly sensitive to the steric and electronic properties of the ancillary ligands and the nature of the coupling partners. berkeley.eduacs.org For instance, bulky electron-donating phosphine ligands can accelerate this step. The reaction can proceed directly from a four-coordinate square planar complex or via a three-coordinate T-shaped intermediate formed by ligand dissociation. nih.govacs.org The feasibility of these pathways often depends on the energy cost associated with ligand dissociation. acs.org

Identification and Analysis of Rate-Determining Steps

Identifying the rate-determining step (RDS) or turnover-limiting step of the catalytic cycle is crucial for rational catalyst design and reaction optimization. This is typically achieved through detailed kinetic studies and the application of physical organic chemistry principles.

Kinetic analyses provide powerful insights into which step of the catalytic cycle possesses the highest energy barrier. The rate-limiting step can vary depending on the specific reaction, substrates, and ligands employed.

Oxidative Addition as RDS: In some cross-coupling reactions, particularly with less reactive electrophiles like aryl chlorides, oxidative addition is often the slowest step. mit.edu Mechanistic studies of a palladium-catalyzed C-H difluoroalkylation suggested that oxidative addition was the rate-determining step. mit.edu

Transmetalation as RDS: In many Suzuki-Miyaura reactions, transmetalation is considered rate-limiting. Rapid-injection NMR studies have allowed for the kinetic characterization of intermediates, providing evidence for the rate-determining nature of the transmetalation step under certain conditions. illinois.edu

C-H Activation as RDS: In reactions involving direct C-H functionalization, the cleavage of the C-H bond (often via a cyclometalation or concerted metalation-deprotonation mechanism) is frequently the turnover-limiting step. nih.gov Kinetic studies on the acetoxylation of 2-ortho-tolylpyridine showed an inverse first-order dependence on the concentration of the pyridine (B92270) substrate and a complex 1.5 order dependence on the palladium catalyst concentration, indicating that cyclopalladation is the rate-limiting step. nih.gov

The kinetic isotope effect (KIE) is a highly sensitive probe for investigating the mechanism of bond-breaking events, particularly the cleavage of C-H bonds. By comparing the reaction rates of a substrate containing hydrogen versus one containing deuterium (B1214612) at a specific position, one can determine if that C-H(D) bond is broken in the rate-determining step. nih.govdtu.dk

A primary KIE value (kH/kD) significantly greater than 1 indicates that the C-H bond is being broken in or before the rate-limiting step. Conversely, a KIE value close to 1 suggests that C-H bond cleavage is not rate-limiting, while an inverse KIE (kH/kD < 1) often points to a change in hybridization at the carbon atom in a pre-equilibrium step before the RDS. mit.edunih.gov

For example, in a study of palladium-catalyzed allylic C-H alkylation, a large KIE of 5.5 was observed, strongly indicating that the C-H bond is broken in the turnover-limiting transition state. dtu.dk In contrast, a study of C-H arylation of 2-phenylpyridines found a KIE of 1.09, implying that C-H bond cleavage does not occur in the rate-determining step for that system. acs.org An intramolecular C-H difluoroalkylation reaction exhibited an inverse KIE of 0.79, suggesting that C-H bond cleavage occurs after the rate-determining step, which was proposed to be oxidative addition. mit.edu

Table 1: Selected Kinetic Isotope Effects in Palladium-Catalyzed Reactions

Table 2: List of Chemical Compounds

Intrinsic Role of Non-Innocent Dibenzylideneacetone (B150790) Ligands

The activation of the Pd₂(dba)₃ precatalyst involves the displacement of dba ligands by a desired ancillary ligand (L), typically a phosphine, to form catalytically active LₙPd(0) species. nih.gov This process, often depicted as a simple ligand exchange, is more complex in reality, as the displaced dba remains in the solution and can compete with the ancillary ligand for coordination to the palladium center. uvic.ca The lability of the dba ligands—the ease with which they are replaced—is a critical factor. Studies have shown that this exchange is often fast and complete, even at low temperatures and without a large excess of the incoming ligand. researchgate.net However, in many instances, the dba ligand is not completely displaced, leading to the formation of mixed-ligand species of the type Pd(dba)ₓLᵧ. uvic.caresearchgate.net

The general process can be summarized as: Pd₂(dba)₃ + nL ⇌ [LₙPd(dba)ₓ] + (3-x)dba

The equilibrium and kinetics of this exchange dictate the concentration of the active catalyst available for the initial, rate-determining oxidative addition step with the substrate. nih.govyork.ac.uk

The non-innocent character of the dba ligand is most evident in its ability to modulate the electronic properties of the palladium(0) center. The stability of the Pd(0)-dba interaction is based on dπ-pπ* synergic bonding. nih.gov Research using substituted dba ligands (dba-n,n'-Z) has shown a clear correlation between the electronic nature of the substituent (Z) and the catalytic activity. acs.orgnih.gov

However, a delicate balance exists. While weakening the Pd-dba interaction boosts activity, it can also lead to lower stability of the palladium intermediates, potentially causing catalyst decomposition (e.g., agglomeration into palladium black) and shortening the catalyst's lifetime. acs.orgnih.govresearchgate.net Therefore, the dba ligand itself plays a crucial stabilizing role, and the ideal dba derivative strikes a balance between catalyst activity and stability. acs.org This modulation of the oxidative addition rate by the electronic properties of the dba ligand has been observed across various cross-coupling reactions, though its role can be more complex in processes like Heck arylation, depending on the specific substrates used. nih.govyork.ac.uk

Table 1: Effect of dba Substituents on Catalytic Activity This table illustrates how modifying the electronic properties of the dba ligand affects the outcome of a Suzuki-Miyaura coupling reaction. Data compiled from studies by Fairlamb et al.

Influence of Solvent Systems and Ancillary Additives on Reaction Mechanisms

The choice of solvent and the presence of ancillary additives are critical parameters that significantly influence the mechanism of reactions catalyzed by Pd₂(dba)₃. Solvents can affect catalyst activation, stability, and the morphology of any organometallic species that form. uvic.canewsobserver.com For instance, in THF/H₂O binary solvent systems, the ratio of the two solvents was shown to control the shape of Pd₂(dba)₃ molecular crystals, forming structures ranging from hexagonal platelets to rods. newsobserver.com

Coordinating solvents like N,N-dimethylformamide (DMF) can actively participate in the ligand exchange process. uvic.ca DMF can compete with ancillary ligands by coordinating to the palladium center and displacing dba, potentially altering the speciation of the active catalyst. uvic.ca To mitigate this, the order of addition becomes important; adding the phosphine ligand to the solution before the Pd₂(dba)₃ can optimize the formation of the desired active catalyst. uvic.ca In contrast, solvents like methanol (B129727) (MeOH) are less coordinating, and the order of addition has a less pronounced effect. uvic.ca

Ancillary additives, such as bases in Buchwald-Hartwig aminations or salts in other cross-coupling reactions, also play a pivotal role. In some cases, additives can react directly with the dba ligand. For example, in aryl amination reactions, a secondary Michael reaction between the dba ligand and the amine and/or base can occur, which effectively removes dba from the catalytic cycle and lessens its interference. nih.govyork.ac.uk The quality and purity of the Pd₂(dba)₃ precursor itself, which can vary between suppliers and even batches, can be considered an influential variable. researchgate.netacs.org Studies have shown that different commercial batches of Pdₓ(dba)ᵧ can lead to drastically different yields (from 10% to nearly quantitative) in a standardized Buchwald-Hartwig amination, highlighting the sensitivity of the catalytic system to subtle variations in the precatalyst composition. researchgate.netacs.org

Table 2: Performance of Different Commercial Pdₓ(dba)ᵧ Batches in a Test Reaction Buchwald-Hartwig amination of 4-bromoanisole (B123540) with aniline. The wide range in yields highlights the impact of precatalyst source and purity on the reaction outcome. Data sourced from Organic Process Research & Development. researchgate.netacs.org

Studies of Competing Pathways and Off-Cycle Deactivation Processes

The efficiency of a Pd₂(dba)₃-catalyzed transformation can be significantly diminished by competing reaction pathways and off-cycle deactivation processes. One of the most prominent competing pathways involves the dba ligand itself. It has been discovered that in the presence of aryl iodides, the dba ligand is susceptible to a palladium-catalyzed bis-arylation reaction. rsc.orgrsc.org This side reaction consumes the aryl iodide substrate and forms an arylated dba ligand (dbaAr₂). rsc.org

The in-situ formation of these dbaAr₂ ligands results in new palladium species with altered, and often diminished, catalytic activity. rsc.org For instance, in the C3 arylation of benzo[b]thiophenes, catalyst deactivation was observed when using electron-deficient aryl iodides. rsc.org Kinetic monitoring confirmed that the aryl iodide was consumed in the undesired arylation of dba, leading to poor yields of the target product. rsc.org This arylation of the dba ligand acts as a catalyst poisoning mechanism. rsc.orgrsc.org

Another major deactivation pathway is the agglomeration of palladium(0) species into inactive palladium nanoparticles or bulk metal (palladium black). nih.govresearchgate.net This process is often irreversible and removes the catalyst from the homogeneous reaction medium. The stability of the LₙPd(0) active species is key to preventing this decomposition. acs.org The dba ligand itself, or its substituted derivatives, can play a stabilizing role, preventing palladium agglomeration and increasing the catalyst's longevity. nih.govresearchgate.net Therefore, a balance must be struck: the Pd-dba interaction must be labile enough to allow the catalytic cycle to proceed but strong enough to prevent catalyst decomposition. acs.orgresearchgate.net Other off-cycle processes can include the formation of stable, inactive palladium complexes, such as the previously mentioned Pd(L)₂ species when the ancillary ligand concentration is too high. mit.edu

Table of Mentioned Compounds

Ligand Design and Optimization in Tris Dibenzylideneacetone Dipalladium 0 Based Catalysis

Classification and Properties of Ancillary Ligands

The ligands used in conjunction with Pd₂(dba)₃ are broadly classified based on their coordinating atoms and stereoelectronic properties. These ancillary ligands have a profound influence on the catalyst's longevity and performance by directly participating in the elementary steps of the catalytic cycle. rsc.org While early work often utilized simple triarylphosphines like triphenylphosphine, the demand for more efficient catalysts for challenging substrates has driven the development of more sophisticated ligand classes. sigmaaldrich.comrsc.org

Electron-Rich and Bulky Phosphines (e.g., P(t-Bu)₃, XPhos, SPhos, BINAP)

Bulky and electron-rich phosphine (B1218219) ligands are highly effective in palladium-catalyzed cross-coupling reactions, particularly for activating less reactive substrates like aryl chlorides. researchgate.netnih.govacs.org Their efficacy stems from a combination of steric and electronic properties that favorably influence the key steps of the catalytic cycle. unife.it

Tri(tert-butyl)phosphine (P(t-Bu)₃): Introduced in the late 1990s, P(t-Bu)₃ is a quintessential example of a highly electron-rich and sterically demanding alkylphosphine ligand. sigmaaldrich.comscispace.com Its strong σ-donating character increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides. nih.govscispace.com The steric bulk of the tert-butyl groups promotes the formation of monoligated Pd(0) species, which are often the most catalytically active, and also accelerates the final reductive elimination step. nih.govresearchgate.net The Pd/P(t-Bu)₃ system has proven effective for various reactions, including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations. scispace.commit.eduresearchgate.net

Biaryl Phosphines (XPhos, SPhos): This class of ligands, developed by the Buchwald group, features a biphenyl (B1667301) backbone and a dialkylphosphino group. They exhibit a unique combination of steric bulk and electron-richness. nih.gov The steric hindrance is thought to facilitate reductive elimination and promote the formation of the active 1:1 Pd(0):ligand complex. nih.gov

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Provides high catalytic activity for various cross-coupling reactions.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly active ligand known for its effectiveness in C-N and C-O bond-forming reactions.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A chiral diphosphine ligand, BINAP is renowned for its application in asymmetric catalysis. pnas.org Its C₂-symmetric structure and defined bite angle create a chiral environment around the metal center, enabling enantioselective transformations. While effective, ligands like BINAP are sometimes less reactive than bulky monophosphines for coupling unactivated aryl chlorides, as the oxidative addition step can be kinetically unfavorable. nih.gov

Table 1: Properties of Common Phosphine Ligands

| Ligand | Type | Key Features | Primary Applications |

|---|---|---|---|

| P(t-Bu)₃ | Monodentate Alkylphosphine | Highly electron-rich, sterically bulky. sigmaaldrich.comscispace.com | Suzuki, Stille, Heck, Buchwald-Hartwig amination of aryl chlorides. scispace.comresearchgate.net |

| XPhos | Monodentate Biarylphosphine | Sterically demanding, electron-rich. nih.gov | General cross-coupling, C-N and C-O coupling. nih.gov |

| SPhos | Monodentate Biarylphosphine | Bulky, features methoxy (B1213986) groups for added stability/solubility. | C-N and C-O coupling, Suzuki-Miyaura reactions. |

| BINAP | Bidentate (Diphosphine) | Chiral, C₂-symmetric, large bite angle. nih.gov | Asymmetric hydrogenation and other enantioselective reactions. pnas.org |

N-Heterocyclic Carbenes and Other Ligand Classes

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ancillary ligands for palladium catalysis, often considered effective alternatives to phosphines. unife.itpageplace.de

N-Heterocyclic Carbenes (NHCs): NHCs are known to be excellent σ-donors, often more so than even the most electron-rich phosphines. unife.itwpmucdn.com They form very strong bonds with the palladium center, which leads to robust and thermally stable catalysts that are less prone to decomposition. pageplace.de This strong binding minimizes the need for excess ligand in catalytic reactions. pageplace.de The steric and electronic properties of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. This tunability allows for their application in a wide range of transformations, including Suzuki-Miyaura and Heck reactions. researchgate.net

Other Ligand Classes: Beyond phosphines and NHCs, other ligand types are employed in palladium catalysis. These include pincer ligands, which bind to the metal center via three donor atoms in a meridional fashion, and various nitrogen-based ligands like bipyridines and diamines. nih.gov The choice of ligand class depends on the specific requirements of the catalytic transformation, such as the need for high stability, specific selectivity, or operation under particular reaction conditions. nih.gov

Rational Design of Ligands to Influence Catalytic Performance

The rational design of ligands is a key strategy for developing superior catalysts. rsc.orgnih.govescholarship.org By systematically modifying the steric and electronic properties of a ligand, its performance in a catalytic cycle can be fine-tuned to enhance reaction rates, improve yields, and control selectivity. acs.org

Steric and Electronic Effects on Oxidative Addition and Reductive Elimination

The two most critical steps in many palladium-catalyzed cross-coupling cycles are oxidative addition and reductive elimination. The electronic and steric properties of the ancillary ligands have a profound and often opposing influence on these steps. rsc.org

Oxidative Addition: This initial step involves the reaction of the Pd(0) complex with the substrate (e.g., an aryl halide). nih.gov

Electronic Effects: Electron-donating (electron-rich) ligands increase the electron density on the palladium center, making it more nucleophilic. nih.govunife.it This enhanced nucleophilicity accelerates the rate of oxidative addition, particularly for challenging substrates like electron-neutral or electron-rich aryl chlorides. nih.govunife.it

Steric Effects: Increased steric bulk on the ligand can favor the formation of lower-coordinate, more reactive Pd(0) species (e.g., L₁Pd⁰), which are often the active species in oxidative addition. nih.gov However, excessive steric hindrance can also slow down the approach of the substrate to the metal center. youtube.com

Reductive Elimination: This final, product-forming step involves the formation of a new bond and the regeneration of the Pd(0) catalyst.

Electronic Effects: Reductive elimination is generally favored by ligands that are less electron-donating. rsc.org Electron-withdrawing groups on the ligand can help to destabilize the Pd(II) intermediate, thereby promoting the elimination of the product. This electronic requirement is often opposite to that for oxidative addition. rsc.org

Steric Effects: Increased steric bulk on the ligands leads to greater steric congestion around the Pd(II) center. researchgate.netyoutube.com Reductive elimination relieves this steric strain, and is therefore typically accelerated by bulky ligands. nih.govunife.itresearchgate.net

Table 2: Influence of Ligand Properties on Catalytic Steps

| Catalytic Step | Effect of Increased Electron Donation | Effect of Increased Steric Bulk |

|---|---|---|

| Oxidative Addition | Accelerates | Promotes formation of active L₁Pd⁰ species, can hinder substrate approach. nih.gov |

| Reductive Elimination | Decelerates rsc.org | Accelerates unife.itresearchgate.net |

Ligand Combination Approaches for Synergistic Effects

In some catalytic systems, using a combination of two different ligands can lead to synergistic effects, where the performance of the mixed-ligand system surpasses that of either ligand used alone. rsc.org This approach allows for the optimization of different steps in the catalytic cycle that may have conflicting requirements. For instance, one ligand might be optimal for the oxidative addition step, while a second ligand is better suited to promote reductive elimination. rsc.org Recent research has explored the combination of classic P-donor ligands with N-heterocyclic carbenes or cooperating bipyridone ligands to create more active and robust catalytic systems for challenging transformations like direct arylation. rsc.org These dual-ligand systems can operate under milder conditions and expand the substrate scope to include less reactive partners like aryl chlorides. rsc.org

Ligand Control over Selectivity in Catalytic Reactions

Beyond influencing reaction rates, the ancillary ligand plays a critical role in controlling the selectivity of a reaction, including chemo-, regio-, and enantioselectivity. chemrxiv.org By modifying the steric and electronic environment around the palladium center, the ligand can direct the reaction pathway towards a specific desired outcome. pnas.org

For example, in reactions involving substrates with multiple potential reaction sites, such as dihaloheteroarenes, the choice of ligand can invert the conventional site selectivity. nih.gov While reactions typically occur at C-halide bonds adjacent to a heteroatom, certain bulky phosphine or NHC ligands can promote oxidative addition at a more distal C-halide bond. nih.gov This control is attributed to the ligand's ability to favor different mechanistic pathways for oxidative addition. nih.gov Similarly, in the heteroannulation of 1,3-dienes, the use of specific bulky phosphine ligands can achieve high regioselectivity, enabling access to product isomers that are not formed with other ligands. chemrxiv.org This demonstrates the power of ligand control in dictating the structural outcome of complex catalytic transformations. acs.org

Regioselectivity in Cross-Coupling Reactions

The control of regioselectivity—the preferential reaction at one of multiple possible positions on a molecule—is a cornerstone of modern synthetic chemistry, and in catalysis based on tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), the ligand is the primary tool for achieving this control. The ligand's steric and electronic properties can direct the palladium catalyst to a specific reactive site, thereby dictating the structure of the final product.

In the Heck reaction, which couples aryl or vinyl halides with alkenes, ligand choice is crucial for determining whether the new carbon-carbon bond forms at the internal (branched) or terminal (linear) position of the alkene. For neutral palladium complexes, the regioselectivity is largely governed by sterics, favoring nucleophilic attack at the less hindered site of the alkene to yield the linear product. acs.org The use of bidentate phosphine ligands, which can create a more sterically demanding environment around the palladium center, often enhances this preference. acs.org Conversely, for cationic palladium complexes, electronic factors can dominate, leading to attack at the more electron-deficient carbon, which can result in the branched product. acs.org

Ligand-controlled regioselectivity is also prominent in the Suzuki cross-coupling of substrates with multiple reactive sites, such as dihaloarenes. By selecting an appropriate ligand, chemists can selectively activate one carbon-halogen bond over another. For instance, in the coupling of an aryl chloro triflate, using tricyclohexylphosphine (B42057) (PCy₃) as a ligand can favor reaction at the carbon-triflate (C-OTf) bond, whereas using the bulkier tri(tert-butyl)phosphine (P(t-Bu)₃) can reverse the selectivity to favor the carbon-chlorine (C-Cl) bond. mdpi.comnih.gov This switch is attributed to the different active catalyst species promoted by each ligand; P(t-Bu)₃ tends to form a highly reactive monoligated palladium complex. mdpi.com Similarly, in the coupling of dihaloazoles, the choice of palladium catalyst and ligand system can determine which C-X bond is functionalized, allowing for the modular synthesis of complex heterocyclic arrays. acs.org

In the Stille coupling, which involves organotin reagents, ligands can differentiate between electronically distinct C-Sn bonds in an unsymmetrical reagent. The use of ligands like tri-2-furylphosphine with a Pd₂(dba)₃ precursor has been shown to be effective in the cross-coupling of arenesulfonyl chlorides with various organostannanes. nih.govnih.gov Furthermore, highly selective couplings between chlorine-containing aromatic bromides and organotin reagents can be achieved by optimizing the palladium catalyst system, effectively restraining the reactivity of the chlorine substituent based on the electronic effects of the aromatic substrate. wikipedia.org

Table 1: Ligand Influence on Regioselectivity in Pd₂(dba)₃-Based Cross-Coupling Reactions

| Reaction Type | Substrates | Ligand | Major Product Isomer |

|---|---|---|---|

| Heck Coupling | Aryl Halide + Alkene | Bidentate Phosphines | Linear |

| Suzuki Coupling | Aryl Chloro Triflate + Boronic Acid | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Coupling at C-Cl |

| Suzuki Coupling | Aryl Chloro Triflate + Boronic Acid | Tricyclohexylphosphine (PCy₃) | Coupling at C-OTf |

| Stille Coupling | Arenesulfonyl Chloride + Organostannane | Tri-2-furylphosphine | Selective C-C bond formation |

Stereospecificity and Enantioselectivity in Asymmetric Transformations

The synthesis of single-enantiomer chiral molecules is a critical endeavor, particularly in the pharmaceutical industry. Pd₂(dba)₃, when combined with chiral ligands, forms powerful asymmetric catalysts capable of controlling stereochemistry with high precision. wikipedia.org These transformations can be stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product, or enantioselective, where a new chiral center is created with a preference for one enantiomer.

The development of a vast library of chiral ligands has enabled a wide range of enantioselective transformations. Axially chiral biaryl phosphines, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are highly effective in asymmetric Heck reactions. libretexts.org When using an aryl triflate and (R)-BINAP, the chiral ligand transfers its stereochemical information to the products, leading to high enantioselectivity, particularly in electron-rich systems. libretexts.org Chiral phosphino-oxazoline (PHOX) ligands are another privileged class, used successfully in palladium-catalyzed conjunctive cross-coupling to construct chiral organoboronic esters. nih.gov

Asymmetric Suzuki couplings have also been developed to synthesize axially chiral biaryl compounds. While often challenging, catalyst systems using chiral phosphine ligands such as BINAP or phosphoramidites have achieved high enantioselectivity. nih.govacs.org In some cases, chiral palladium nanoparticles stabilized by phosphoramidite (B1245037) ligands have been shown to catalyze these couplings with excellent yields and greater than 99% ee. nih.govacs.org

Table 2: Chiral Ligands in Pd₂(dba)₃-Catalyzed Asymmetric Transformations

| Reaction Type | Chiral Ligand Example | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Asymmetric Allylic Alkylation (Trost AAA) | Trost Ligand | >95% |

| Asymmetric Heck Reaction | (R)-BINAP | Up to 96% |

| Asymmetric Suzuki Coupling | Chiral Phosphoramidites | >99% |

| Asymmetric Conjunctive Cross-Coupling | Phosphino-oxazoline (PHOX) Ligands | High |

Development of Immobilized and Recoverable Ligand Systems

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product, which can lead to contamination of the final product with palladium and loss of the expensive catalyst. To overcome this, extensive research has been dedicated to the heterogenization of palladium catalysts, creating systems that are both active and easily recoverable. nih.govmdpi.com

One of the most common strategies is the immobilization of a phosphine ligand onto an insoluble solid support. mdpi.comnih.gov Supports can range from synthetic polymers like polystyrene to renewable, biodegradable polysaccharides such as chitosan (B1678972) or carrageenan. mdpi.comnih.govmdpi.comthieme-connect.com For example, a palladium complex can be anchored to a phosphine-functionalized polystyrene resin, allowing the catalyst to be removed by simple filtration and reused in subsequent reaction cycles. mdpi.comthieme-connect.com Similarly, palladium phosphine complexes have been successfully immobilized on i-carrageenan and reused multiple times in Suzuki couplings with minimal leaching of the metal. nih.gov

Another approach involves the use of "tagged" ligands that allow for separation by means other than filtration. Fluorous-tagged ligands, which bear perfluoroalkyl chains, are a prime example. These ligands and their corresponding palladium complexes are soluble in fluorous solvents. nih.gov The reaction can be run in a two-phase organic/fluorous solvent system, and after completion, the catalyst can be selectively extracted into the fluorous phase, leaving the product behind in the organic phase. nih.gov

"Smart" or stimuli-responsive polymers offer a more advanced method for catalyst recovery. youtube.comnih.govnih.gov These polymers are engineered to change their physical properties, such as solubility, in response to an external stimulus like temperature or pH. youtube.comnih.gov A phosphine ligand can be attached to a thermoresponsive polymer, such as poly(N-isopropylacrylamide) (PNIPAM). At a lower temperature, the polymer-bound catalyst is soluble and participates in homogeneous catalysis. Upon heating the reaction mixture, the polymer undergoes a phase transition and precipitates, allowing the catalyst to be recovered by filtration and reused. youtube.com These recoverable systems are crucial for making palladium-catalyzed reactions more sustainable, cost-effective, and suitable for large-scale industrial applications. rsc.org

Computational Studies and Theoretical Insights into Tris Dibenzylideneacetone Dipalladium 0 Catalysis

Density Functional Theory (DFT) Calculations of Catalytic Cycles

DFT calculations allow for the detailed exploration of the potential energy surfaces of chemical reactions, providing a theoretical framework to understand and predict the behavior of catalytic systems.

DFT calculations have been employed to map the free energy profiles of various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These profiles illustrate the relative energies of reactants, intermediates, transition states, and products throughout the catalytic cycle.

A generic catalytic cycle for a cross-coupling reaction initiated by a Pd(0) species, which can be formed from Pd2(dba)3, typically involves:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation (for Suzuki-Miyaura): The Pd(II) intermediate reacts with an organoboron compound to exchange the halide for the organic group of the boron reagent.

Migratory Insertion (for Heck): An olefin inserts into the Pd-C bond of the Pd(II) intermediate.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

Computational studies on model systems provide the Gibbs free energies (ΔG) for each of these steps. For instance, in a model Suzuki-Miyaura coupling, the free energy profile would show the relative stabilities of the Pd(0)L2 complex, the oxidative addition transition state, the resulting Pd(II) intermediate, the transmetalation transition state, the subsequent intermediate, the reductive elimination transition state, and finally the coupled product and the regenerated catalyst.

Table 1: Illustrative Free Energy Data for a Model Suzuki-Miyaura Coupling Catalytic Cycle

| Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Pd(0)L2 + Ar-X | 0.0 |

| 2 | Oxidative Addition TS | +15 to +25 |

| 3 | Ar-Pd(II)(X)L2 | -5 to -15 |

| 4 | Transmetalation TS | +10 to +20 (relative to intermediate 3) |

| 5 | Ar-Pd(II)(R)L2 | -10 to -20 |

| 6 | Reductive Elimination TS | +5 to +15 (relative to intermediate 5) |

| 7 | Product + Pd(0)L2 | < 0 (overall exergonic) |

Note: These are representative values and can vary significantly based on the specific substrates, ligands, and computational methods used. "TS" stands for Transition State.

A key outcome of mapping the free energy profile is the identification of the rate-determining step (RDS) of the catalytic cycle, which is the step with the highest energy barrier. For many palladium-catalyzed cross-coupling reactions, computational studies have identified the oxidative addition of the organic halide to the Pd(0) center as the RDS. researchgate.net The energy barrier for this step is influenced by the nature of the halide, the organic group, and the ligands on the palladium center.

For example, DFT calculations have shown that the activation barrier for the oxidative addition of aryl bromides is significantly higher than for aryl iodides, which is consistent with experimental observations. Similarly, the electronic properties of the ancillary ligands, which are often phosphines that displace the dba ligands, play a crucial role. Electron-donating ligands can increase the electron density on the palladium center, facilitating the oxidative addition and lowering the reaction barrier.

Conversely, in some catalytic systems, particularly with less reactive transmetalating agents or sterically demanding substrates, the transmetalation or reductive elimination step can become rate-limiting. DFT calculations can predict these shifts in the RDS by comparing the activation energies for each elementary step under the specific reaction conditions. researchgate.net

Theoretical Rationalization of Regioselectivity and Stereospecificity

Computational studies have been instrumental in understanding and predicting the regioselectivity and stereospecificity of reactions catalyzed by palladium complexes derived from Pd2(dba)3.

In Heck reactions involving unsymmetrical olefins, the regioselectivity of the migratory insertion step determines the final product. DFT calculations can model the transition states for the insertion of the olefin in different orientations (e.g., leading to linear vs. branched products). The calculated energy difference between these transition states can explain the observed product distribution. For instance, steric effects of ligands on the palladium catalyst can favor the formation of the less sterically hindered linear product. nih.govresearchgate.net

In the case of the Trost asymmetric allylic alkylation, a key reaction utilizing Pd2(dba)3, the stereospecificity is of paramount importance. wikipedia.org Computational studies have investigated the mechanism of nucleophilic attack on the π-allyl palladium intermediate. researchgate.net By calculating the energies of the transition states leading to different stereoisomers, researchers can rationalize the observed enantioselectivity and diastereoselectivity. These studies often highlight the crucial role of chiral ligands in controlling the stereochemical outcome by creating a chiral pocket around the palladium center that favors the approach of the nucleophile from a specific direction.

Understanding Palladium-Ligand Bonding and Electronic Structure

The interaction between the palladium center and the dibenzylideneacetone (B150790) (dba) ligands is crucial for the stability and reactivity of the precatalyst. DFT calculations have provided a detailed picture of this bonding. The Pd(0) centers in Pd2(dba)3 are bound to the alkene moieties of the dba ligands. nih.gov

The bonding can be described by the Dewar-Chatt-Duncanson model, which involves:

σ-donation: Donation of electron density from the filled π-orbital of the alkene to an empty d-orbital of the palladium atom.

π-back-donation: Donation of electron density from a filled d-orbital of the palladium atom to the empty π*-antibonding orbital of the alkene.

DFT and molecular orbital analyses can quantify the contributions of these interactions. uvic.ca The electronic properties of the dba ligand, which can be tuned by introducing substituents on the phenyl rings, influence the strength of this interaction. Electron-donating groups on the dba ligand can weaken the Pd-dba bond, leading to a more active catalyst, while electron-withdrawing groups can strengthen it, potentially leading to a more stable but less active catalyst.

Table 2: Representative NBO Analysis of Pd-DBA Interaction

| Interaction | Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) |

| σ-donation | π (C=C) | d (Pd) | 5-15 |

| π-back-donation | d (Pd) | π* (C=C) | 2-10 |

Note: These values are illustrative and depend on the specific dba ligand and computational level.

Modeling of Pre-catalyst Activation and Deactivation Pathways

Pd2(dba)3 is a precatalyst that must be activated to generate the catalytically active Pd(0) species. acs.org This typically involves the displacement of the dba ligands by stronger-binding ligands, such as phosphines. Computational studies can model this ligand exchange process and determine the associated thermodynamics and kinetics.

Furthermore, DFT can be used to investigate catalyst deactivation pathways. One computationally studied deactivation mechanism involves the reaction of the dba ligand itself. It has been shown that under certain cross-coupling conditions, the dba ligand can undergo arylation, leading to the formation of modified dba ligands that can act as catalyst poisons by strongly binding to the palladium center and hindering its catalytic activity.

Another significant deactivation pathway is the aggregation of palladium atoms to form palladium nanoparticles. researchgate.netresearchgate.net While sometimes catalytically active, the formation of bulk, inactive palladium black is a common deactivation route. Computational models can simulate the initial stages of palladium atom aggregation, providing insights into the energetic favorability of cluster formation from monomeric Pd(0) species. These studies can help in designing reaction conditions or ligand systems that prevent catalyst aggregation and prolong the lifetime of the homogeneous catalyst.

Advanced Catalytic Applications of Tris Dibenzylideneacetone Dipalladium 0 in Organic Synthesis

Carbon-Carbon Cross-Coupling Reactions

Pd₂(dba)₃ is a cornerstone catalyst for numerous carbon-carbon cross-coupling reactions, which are powerful methods for constructing complex molecular architectures from simpler, readily available starting materials. chemicalbook.com These reactions, including the Suzuki-Miyaura, Negishi, Heck, Stille, and Sonogashira couplings, have become indispensable tools in pharmaceuticals, materials science, and academic research. chemicalbook.comchemicalbook.comevitachem.com

Suzuki-Miyaura Coupling: Scope and Advancements (e.g., Aryl Chlorides, Room Temperature)